N-Acetylglucosamine trimer N-Acetylglucosamine trimer
Brand Name: Vulcanchem
CAS No.: 30664-10-9
VCID: VC1755961
InChI: InChI=1S/3C8H17NO6/c3*1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h3*5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t3*5-,6+,7+,8+/m000/s1
SMILES: CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O
Molecular Formula: C24H51N3O18
Molecular Weight: 669.7 g/mol

N-Acetylglucosamine trimer

CAS No.: 30664-10-9

Cat. No.: VC1755961

Molecular Formula: C24H51N3O18

Molecular Weight: 669.7 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylglucosamine trimer - 30664-10-9

Specification

CAS No. 30664-10-9
Molecular Formula C24H51N3O18
Molecular Weight 669.7 g/mol
IUPAC Name N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide
Standard InChI InChI=1S/3C8H17NO6/c3*1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h3*5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t3*5-,6+,7+,8+/m000/s1
Standard InChI Key KJEWREAVVXCNFZ-BAGIXUKZSA-N
Isomeric SMILES CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O.CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O.CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O
SMILES CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O
Canonical SMILES CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O

Introduction

Chemical Structure and Properties

N-Acetylglucosamine trimer is a trisaccharide with the molecular formula C24H51N3O18 and a molecular weight of 669.7 g/mol . It consists of three N-acetylglucosamine units linked together through glycosidic bonds. This compound is identified in chemical registries by the CAS number 30664-10-9 .

The structure features three repeated units of N-acetylglucosamine, each containing an acetylated amino group attached to a glucosamine molecule. The IUPAC name for the basic unit is N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide .

Chemical Identifiers and Properties

Table 1: Chemical Properties of N-Acetylglucosamine Trimer

PropertyValue
Molecular FormulaC24H51N3O18
Molecular Weight669.7 g/mol
CAS Number30664-10-9
Alternative Names(NAG)3, N-Acetylglucosamine trimer
Related CompoundsN-Acetylglucosaminitol

Biological Activity and Significance

The biological activity of N-Acetylglucosamine trimer differs significantly from its monomeric form, highlighting how oligomerization can fundamentally alter the functional properties of carbohydrates in biological systems.

CompoundInhibition of IL-1β-induced NO ProductionEffective Concentration
Glucosamine (GlcN)YesIC50 = 14.9 ± 2.1 mM
N-acetylglucosamine (GlcNAc)YesIC50 = 4.1 ± 1.3 mM
N-acetylglucosamine trimerNoNot applicable
N-acetylglucosamine dimerNoNot applicable

Structure-Function Relationship

The lack of anti-inflammatory activity in the trimeric form compared to the monomeric N-acetylglucosamine suggests that the spatial arrangement and increased molecular size of the trimer may prevent interaction with cellular receptors or entry pathways that mediate the anti-inflammatory response in chondrocytes .

PropertyDescription
EnzymeN-acetylglucosamine-1-phosphate uridyltransferase (GlmU)
OrganismMycobacterium tuberculosis
Crystal StructureCubic space group
Biological UnitTrimer
FunctionCatalyzes final steps in UDP-GlcNAc biosynthesis

Limitations of Current Research

The research on N-Acetylglucosamine trimer has several limitations that should be addressed in future studies.

Limited In Vivo Studies

Most research on N-Acetylglucosamine trimer has been conducted in vitro, with limited exploration of its effects in animal models or clinical studies. This gap in knowledge makes it difficult to fully understand its biological significance in complex organisms.

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